molecular formula C9H5NO2 B100704 3,4-Diformylbenzonitrile CAS No. 19047-20-2

3,4-Diformylbenzonitrile

Cat. No.: B100704
CAS No.: 19047-20-2
M. Wt: 159.14 g/mol
InChI Key: YSOLWZQAJMVDJL-UHFFFAOYSA-N
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Description

3,4-Diformylbenzonitrile is an aromatic compound featuring two formyl (-CHO) groups at the 3- and 4-positions of a benzonitrile backbone. Benzonitriles are widely utilized in pharmaceutical, agrochemical, and materials science research due to their versatile reactivity, particularly in nucleophilic substitutions and cyclization reactions. The dual formyl groups in this compound likely enhance its electrophilicity, making it a valuable precursor for synthesizing heterocyclic compounds or functionalized polymers.

Properties

CAS No.

19047-20-2

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

3,4-diformylbenzonitrile

InChI

InChI=1S/C9H5NO2/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,5-6H

InChI Key

YSOLWZQAJMVDJL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)C=O)C=O

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)C=O

Synonyms

Benzonitrile, 3,4-diformyl- (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Benzonitriles

  • 3,4-Difluorobenzonitrile (3,4-DFBN): Structure: Fluorine atoms at the 3- and 4-positions. Applications: Key intermediate in fluorophenoxy herbicides and fluorinated agrochemicals . Reactivity: Fluorine substituents increase electron-withdrawing effects, enhancing stability and directing further substitutions. Synthesis: Produced via halogen-exchange fluorination, enabling scalable industrial production .

Diformyl Benzonitriles

  • 3,5-Diformylbenzonitrile: Structure: Formyl groups at 3- and 5-positions. Purity: Reported as 95% pure in commercial samples .

Thiadiazole-Linked Benzonitriles

  • 4,4'-[(1,3,4-Thiadiazole-2,5-diyl)bis(thiomethylene)]dibenzonitrile :
    • Structure : Two benzonitrile moieties linked via a thiadiazole-sulfur bridge.
    • Applications : Exhibits antimicrobial activity and utility in advanced materials (e.g., battery cathodes) .
    • Synthesis : Derived from 1,3,4-thiadiazole-2,5-dithiol, emphasizing sulfur-mediated cross-coupling strategies .

Triazolo-Isoquinoline Benzonitriles

  • 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile: Structure: Benzonitrile fused with a triazolo-isoquinoline moiety. Crystallography: Bond lengths and angles conform to standard aromatic systems, with minor torsional deviations (e.g., C6–C7–C8–C9 = −177.2°) .

Benzimidazole-Oxadiazole Derivatives

  • Compound 7.XXIX: {1-[(5-[2,3-dimethoxy-6-(1,3,4-oxadiazol-2-yl)phenol]methyl]-5-nitro-1H-benzimidazol-2-yl} benzonitrile: Structure: Combines benzimidazole, oxadiazole, and benzonitrile groups. Properties: Melting point 212–214°C; synthesized in 19% yield. Biological Activity: Demonstrates moderate anti-inflammatory activity compared to diclofenac sodium, though less potent than reference standards .

Quinazolinyl-Substituted Benzonitriles

  • 4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzonitrile: Structure: Quinazolinone ring appended to benzonitrile. Molecular Formula: C15H9N3O2 (Molar mass: 263.25 g/mol). Potential Use: Quinazolinone derivatives are known for antitumor and kinase-inhibitory properties, suggesting therapeutic relevance .

Comparative Data Table

Compound Substituents/Functional Groups Molecular Formula Key Applications/Properties References
3,4-Difluorobenzonitrile 3-F, 4-F C7H3F2N Agrochemical intermediates
3,5-Diformylbenzonitrile 3-CHO, 5-CHO C9H5NO2 High-purity synthetic precursor
Thiadiazole-linked dibenzonitrile Thiadiazole-sulfur bridge C16H8N4S3 Antimicrobial, battery materials
Triazolo-isoquinoline benzonitrile Triazolo-isoquinoline fusion C22H13N5 Medicinal chemistry research
Benzimidazole-oxadiazole derivative Benzimidazole-oxadiazole hybrid C23H17N5O4 Anti-inflammatory activity
Quinazolinyl benzonitrile Quinazolinone ring C15H9N3O2 Potential kinase inhibition

Research Findings and Trends

  • Reactivity Trends : Electron-withdrawing groups (e.g., -F, -CN, -CHO) dominate in directing electrophilic substitutions, with formyl groups offering dual functionality for condensations (e.g., Schiff base formation).
  • Biological Activity : Thiadiazole and oxadiazole hybrids exhibit enhanced antimicrobial and anti-inflammatory profiles compared to simpler benzonitriles .
  • Synthetic Challenges : Steric hindrance in diformyl derivatives (e.g., 3,5-diformylbenzonitrile) may complicate coupling reactions, necessitating optimized catalysts .

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